N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various fields such as biology, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moieties. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated thiophene derivatives and strong bases or acids are typically used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it could act as a kinase inhibitor, modulating signaling pathways that control cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine.
Uniqueness
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both thiophene and oxadiazole rings in a single molecule allows for diverse reactivity and potential therapeutic applications that are not observed in simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(9-4-2-6-19-9)13-12-15-14-10(17-12)7-8-3-1-5-18-8/h1-6H,7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJZKIVJOCLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.